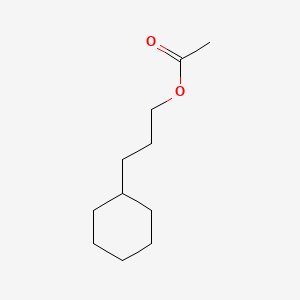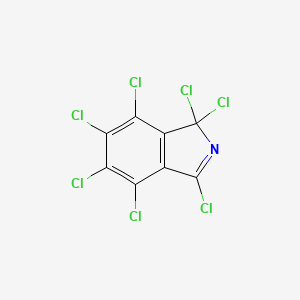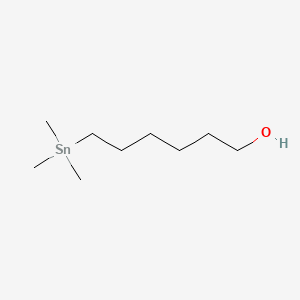![molecular formula C19H29N3O3 B13944029 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine CAS No. 226249-35-0](/img/structure/B13944029.png)
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
The synthesis of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine typically involves multiple steps, starting with the protection of glycine using tert-butoxycarbonyl (Boc) group. The protected glycine is then coupled with a piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Scientific Research Applications
1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine include other Boc-protected amino acids and piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and applications. For example:
N-Boc-piperidine-4-carbonitrile: Used in organic synthesis as an intermediate.
1-Boc-4-aminomethylpiperidine: Utilized in the synthesis of pharmaceuticals.
This compound stands out due to its unique combination of a benzyl group and a Boc-protected glycine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
226249-35-0 |
|---|---|
Molecular Formula |
C19H29N3O3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-13-17(23)21-16-9-11-22(12-10-16)14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
VIIVNPOZCJRLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)



![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)



![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)


![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
